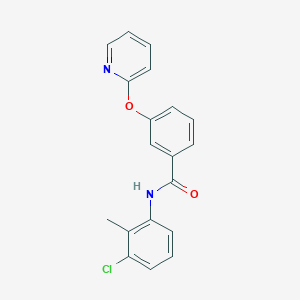

![molecular formula C20H29NO5S B2655793 Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy- CAS No. 446028-48-4](/img/structure/B2655793.png)

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

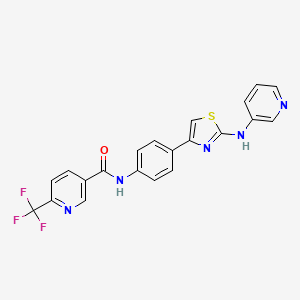

Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-, is a chemical compound with the molecular formula C18H25NO3S . It is a derivative of benzenesulfonamide, a class of compounds known for their various biological activities .

Synthesis Analysis

The synthesis of new aryl thiazolone–benzenesulfonamides, which include derivatives of benzenesulfonamide, has been described in a study . The study also discusses the inhibitory effect of these compounds on carbonic anhydrase IX . Another study discusses the synthesis of unsaturated adamantane derivatives, which could be relevant to the synthesis of this compound .Molecular Structure Analysis

The molecular structure of this compound includes an adamantane group, an ethyl group, and a benzenesulfonamide group . The 3D crystal structure of a related compound, carbonic anhydrase IX, has been used for docking studies .Chemical Reactions Analysis

The study on the synthesis of new aryl thiazolone–benzenesulfonamides discusses the reactions involved in the synthesis of these compounds . These reactions could potentially be relevant to the chemical reactions of “Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-”.Physical And Chemical Properties Analysis

The compound has a molecular weight of 335.461 Da . More detailed physical and chemical properties are not available in the retrieved papers.Aplicaciones Científicas De Investigación

Structure-Activity Relationships and Pharmacology

Benzenesulfonamide derivatives, such as those containing biphenylsulfonamide groups, have been identified as novel series of endothelin-A selective antagonists. These compounds, through appropriate substitutions, exhibit improved binding and functional activity. Specifically, the analogues with hydrophobic groups and an amino group at certain positions have shown increased endothelin-A binding affinity and functional activity, with some demonstrating significant oral activity in inhibiting the pressor effect caused by endothelin-1 infusion in rats and monkeys (Murugesan et al., 1998).

Synthetic Applications

Benzenesulfonamide is a potent Directed Metalation Group (DMG) with a vast range of possibilities in arylsulfonamides using Directed ortho Metalation (DoM) methodology. This approach has been applied in the synthesis of various heterocyclic compounds, as well as in concomitant rearrangements and new developments in the field of synthetic chemistry (Familoni, 2002).

Antiproliferative Activity

N-(9-oxo-9H-xanthen-4-yl)benzenesulfonamides derivatives have been prepared and evaluated for their antiproliferative activity against various tumor cell lines. Certain derivatives showed high antiproliferative activity, suggesting the potential of xanthone benzenesulfonamide hybrid compounds in developing new anticancer agents (Motavallizadeh et al., 2014).

Molecular Structure and Ligand Potential

The molecular and supramolecular structures of N-[2-(pyridin-2-yl)ethyl]-derivatives of methane-, benzene- and toluenesulfonamide have been investigated, revealing insights into their potential as ligands for metal coordination. The variation in the N(amide)-C(ethyl)-C(ethyl)-C(pyridinyl) torsion angles in these compounds indicates their adaptability in different molecular conformations (Jacobs et al., 2013).

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

The study on the synthesis of new aryl thiazolone–benzenesulfonamides suggests that these compounds have potential as novel antiproliferative agents . This indicates that “Benzenesulfonamide, N-[2-(adamantan-1-yloxy)ethyl]-2,5-dimethoxy-” and similar compounds could have potential applications in cancer treatment .

Propiedades

IUPAC Name |

N-[2-(1-adamantyloxy)ethyl]-2,5-dimethoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H29NO5S/c1-24-17-3-4-18(25-2)19(10-17)27(22,23)21-5-6-26-20-11-14-7-15(12-20)9-16(8-14)13-20/h3-4,10,14-16,21H,5-9,11-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQABICNVJDWDHU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC23CC4CC(C2)CC(C4)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H29NO5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-chloro-2-fluorophenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2655712.png)

![4-[butyl(methyl)sulfamoyl]-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2655713.png)

![4-bromo-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide](/img/structure/B2655715.png)

![3-chloro-4-methoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2655717.png)

![3-amino-N-(4-butoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2655727.png)

![6-[4-(5-Fluoropyrimidin-4-yl)-1,4-diazepan-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2655728.png)

![5-(3-chlorobenzyl)-2-phenylpyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2655729.png)

![(3Z)-1-benzyl-3-{[(2-methoxy-5-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2655730.png)